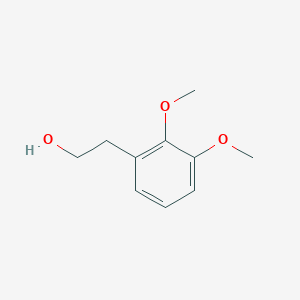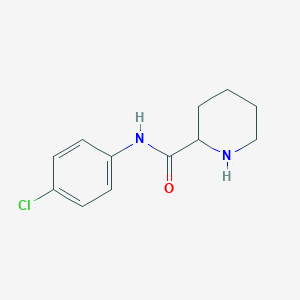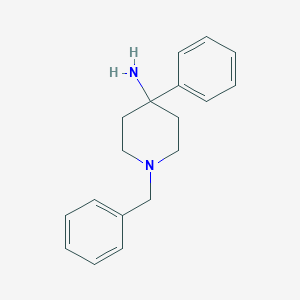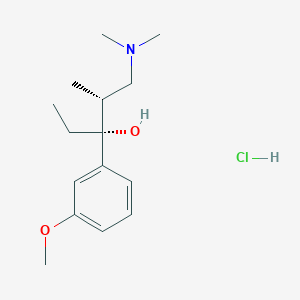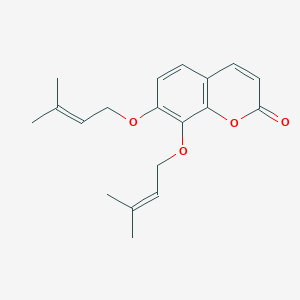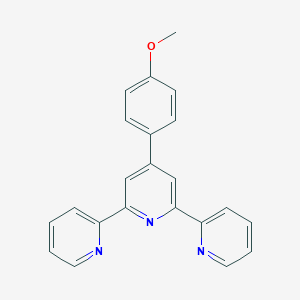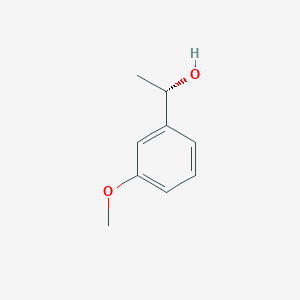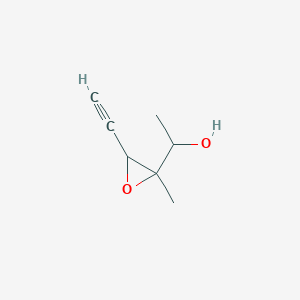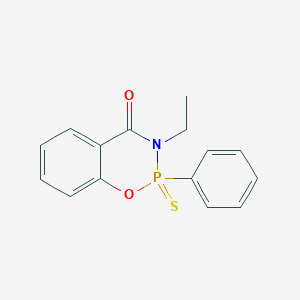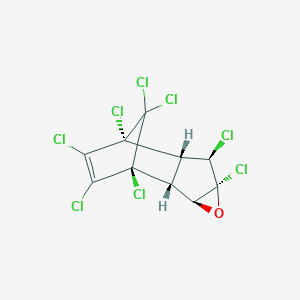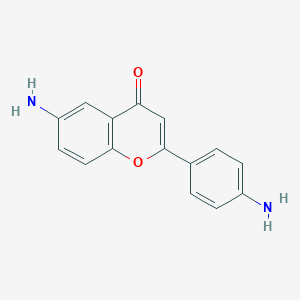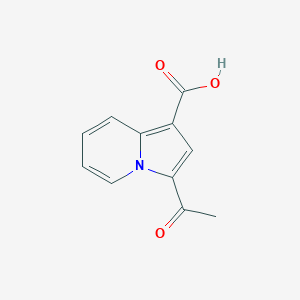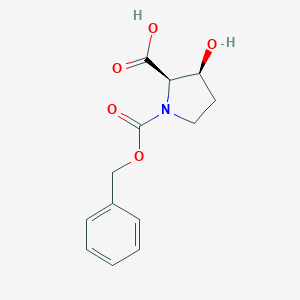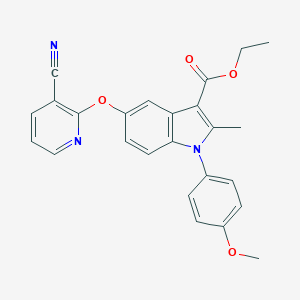
Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate, also known as JNJ-5207852, is a synthetic molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
生化和生理效应
Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory response. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. In addition, it has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
实验室实验的优点和局限性
One of the main advantages of Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate is its versatility as a research tool. It has been used in a wide range of studies, from basic research on the mechanisms of inflammation and cancer to preclinical studies on potential therapeutic applications. However, there are also some limitations to its use in lab experiments. For example, it has been shown to have low solubility in water, which can make it difficult to use in certain assays. In addition, it may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate. One area of interest is the development of more efficient and scalable synthesis methods. Another area of interest is the identification of new therapeutic applications for this compound, such as its potential as a treatment for neurodegenerative diseases. In addition, there is ongoing research on the mechanism of action of Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate, which could lead to the development of more targeted and effective therapies.
合成方法
The synthesis of Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate has been reported in several research articles. The most common method involves the reaction of 2-methyl-1-(4-methoxyphenyl)indole-3-carboxylic acid with 3-cyanopyridine-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ethyl chloroformate to yield the final product.
科学研究应用
Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential as a treatment for various types of cancer, including breast cancer, ovarian cancer, and prostate cancer. In addition, it has been shown to be effective in treating inflammatory bowel disease, rheumatoid arthritis, and other autoimmune disorders.
属性
CAS 编号 |
134826-49-6 |
|---|---|
产品名称 |
Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate |
分子式 |
C25H21N3O4 |
分子量 |
427.5 g/mol |
IUPAC 名称 |
ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C25H21N3O4/c1-4-31-25(29)23-16(2)28(18-7-9-19(30-3)10-8-18)22-12-11-20(14-21(22)23)32-24-17(15-26)6-5-13-27-24/h5-14H,4H2,1-3H3 |
InChI 键 |
NOUMSOVEYWUNPF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=C(C=CC=N3)C#N)C4=CC=C(C=C4)OC)C |
规范 SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=C(C=CC=N3)C#N)C4=CC=C(C=C4)OC)C |
同义词 |
5-(3-Cyano-pyridin-2-yloxy)-1-(4-methoxy-phenyl)-2-methyl-1H-indole-3-carboxylic acid ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



